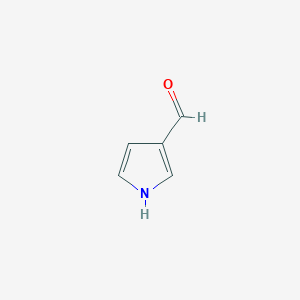

1H-吡咯-3-甲醛

描述

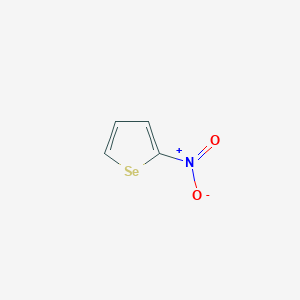

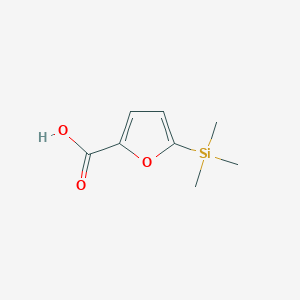

1H-pyrrole-3-carbaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a formyl group attached to the third position of the pyrrole ring. This aldehyde functionality allows it to undergo a variety of chemical reactions, making it a versatile building block in organic synthesis.

Synthesis Analysis

The synthesis of derivatives of 1H-pyrrole-3-carbaldehyde has been explored in several studies. For instance, a straightforward synthesis of 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles from 1-vinyl-1H-pyrrole-2-carbaldehydes has been reported, which involves the condensation with o-phenylenediamine, yielding products with high fluorescence properties . Additionally, tetrakis(1H-pyrrole-2-carbaldehyde) derivatives have been synthesized from commercially available materials, demonstrating the ability to tune their anion binding properties through electronic switching . Furthermore, selective thiylations of 1-vinylpyrrole-2-carbaldehydes have been performed to afford novel pyrrole synthons, showcasing the compound's versatility in functional group transformations .

Molecular Structure Analysis

The molecular structure of 1H-pyrrole-3-carbaldehyde derivatives has been studied using NMR spectroscopy and DFT calculations. Intramolecular hydrogen bonding effects have been observed in the configurational isomers of 1-vinylpyrrole-2-carbaldehyde oxime, which influence the NMR chemical shifts and coupling constants . These studies provide insight into the conformational preferences and electronic structure of the molecule.

Chemical Reactions Analysis

1H-pyrrole-3-carbaldehyde is reactive towards various chemical reagents, enabling the formation of diverse heterocyclic structures. For example, pyrrole-2-carbaldehyde derivatives have been synthesized through oxidative annulation and direct Csp3-H to C=O oxidation, highlighting the compound's potential in oxidative functionalization reactions . Additionally, the formation of tetracyclic compounds containing the pyrrolo[1,2-c]1,4-diazepine ring from 2-amidinylindole-3-carbaldehydes has been achieved, further demonstrating the compound's utility in complex molecule construction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrole-3-carbaldehyde derivatives are influenced by their molecular structure. For instance, the synthesis of a pyrrole-2-carbaldehyde thiosemicarbazone complex with palladium has been reported, where the ligand exhibits unusual dinegative tridentate coordination . This highlights the compound's ability to form stable complexes with transition metals. Moreover, the synthesis of 3,4-disubstituted pyrrole-2,5-dicarbaldehydes has been described, showcasing the compound's reactivity towards condensation reactions . The electronic properties of related Schiff base ligands have also been studied using DFT, providing insights into their potential applications as molecular wires .

科学研究应用

医药化学

1H-吡咯-3-甲醛: 是医药化学中通用的构建模块。它用于合成各种具有广泛生物活性的杂环化合物。 例如,吡咯衍生物以其抗精神病,β-肾上腺素受体拮抗剂和抗癌特性而闻名 . 该化合物的反应活性允许创建可针对药物发现和开发进行优化的类似物。

材料科学

在材料科学中,1H-吡咯-3-甲醛用作合成功能化吡咯的前体。 这些吡咯是开发具有潜在电子,光子学应用和作为传感器的新材料的必要组成部分 . 微调吡咯基材料的电子性能的能力使其在先进技术应用中具有价值。

环境科学

1H-吡咯-3-甲醛的环境应用包括其作为合成化合物的中间体的用途,这些化合物可能用作环境传感器或废物处理过程。 正在进行研究以探索其在检测污染物和开发可持续材料方面的效用 .

分析化学

在分析化学中,1H-吡咯-3-甲醛用于合成试剂和探针。其衍生物可以作为显色剂或荧光剂,用于检测和定量各种分析物。 这使其成为开发新的分析方法的宝贵工具 .

有机合成

1H-吡咯-3-甲醛: 用于有机合成以构建复杂分子。 它在多组分反应中特别有用,在多组分反应中,它可以与其他试剂结合以一步形成不同的杂环结构,从而简化合成途径并提高效率 .

药理学

在药理学中,1H-吡咯-3-甲醛及其衍生物正在研究其药理特性。它们已被研究为醛糖还原酶等酶的抑制剂,醛糖还原酶在糖尿病并发症的治疗中很重要。 该化合物在合成生物活性分子中的作用为新的治疗剂开辟了可能性 .

生物化学

1H-吡咯-3-甲醛: 在生物化学研究中起着支架的作用,用于合成与生物大分子相互作用的化合物。 它的衍生物用于研究蛋白质-配体相互作用和酶机制,有助于我们了解生化过程 .

农业

在农业领域,1H-吡咯-3-甲醛衍生物正在探索其作为杀虫剂或植物生长调节剂的潜在用途。 该化合物能够转化为各种生物活性分子,使其成为开发新型农用化学品的候选者 .

安全和危害

未来方向

1H-pyrrole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They have wide applications in the synthesis of various bioactive fused heterocyclic scaffolds such as pyrroloquinoline, pyrrolo-oxadiazole, dihydro pyrroloquinoline, and pyrrolo-phenanthridine . Therefore, the future directions of this compound could involve further exploration of its potential applications in medicinal and pharmaceutical chemistry.

作用机制

Target of Action

1H-Pyrrole-3-carbaldehyde is a chemical compound that has been used in various chemical reactions . . It’s worth noting that related compounds, such as 1H-Indole-3-carbaldehyde, have been reported to be precursors for the synthesis of biologically active structures .

Mode of Action

It’s known that it can participate in multicomponent reactions to generate complex molecules . This suggests that 1H-Pyrrole-3-carbaldehyde could interact with its targets through covalent bonding, leading to changes in the target’s structure and function.

Biochemical Pathways

It’s known that the compound can participate in multicomponent reactions to generate complex molecules . This suggests that 1H-Pyrrole-3-carbaldehyde could potentially affect multiple biochemical pathways, depending on the specific targets it interacts with.

Result of Action

Given its potential role in the synthesis of biologically active structures , it’s plausible that the compound could have diverse effects at the molecular and cellular levels.

属性

IUPAC Name |

1H-pyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c7-4-5-1-2-6-3-5/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNYVNOFAWYUEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348716 | |

| Record name | 1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7126-39-8 | |

| Record name | Pyrrole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7126-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1H-pyrrole-3-carbaldehyde derivatives suitable for modifying biocathodes?

A: 1H-pyrrole-3-carbaldehyde derivatives, particularly those mimicking the structure of bilirubin, show promise in enhancing the performance of bilirubin oxidase (BOx) biocathodes. These derivatives act as orienting agents, facilitating the proper immobilization and orientation of BOx on electrode surfaces [, ]. This optimized orientation improves electron transfer between the enzyme and the electrode, leading to enhanced catalytic currents [, ].

Q2: Can you provide an example of how 1H-pyrrole-3-carbaldehyde derivatives improve biocathode performance?

A: Research demonstrates that incorporating 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde, a functional analog of bilirubin, alongside a cross-linking agent on multi-wall carbon nanotube-modified electrodes significantly boosts current density compared to unmodified or solely bilirubin-modified electrodes []. This improvement highlights the synergistic effect of proper enzyme orientation and immobilization achieved through these derivatives.

Q3: Beyond biocathodes, are there other applications for 1H-pyrrole-3-carbaldehyde derivatives?

A: These derivatives are versatile building blocks in organic synthesis. For example, they serve as precursors for synthesizing (E)-3-(1H-pyrrol-3-yl)prop-2-ene derivatives, some of which occur naturally, using the Horner-Wadsworth-Emmons reaction []. This reaction pathway highlights the potential of these compounds in natural product synthesis and related fields.

Q4: Are there any challenges in synthesizing 1H-pyrrole-3-carbaldehyde derivatives?

A: Synthesizing specific derivatives, like 4-phosphino-1H-pyrrole-3-carbaldehyde, can be challenging. Research indicates that achieving optimal yields requires exploring multiple synthetic routes and optimizing reaction conditions [, ]. For instance, formylation of the corresponding 3-(diphenylphosphorothioyl)-1H-pyrrole derivative proved to be a more efficient method for specific 4-phosphoryl-3-formylpyrroles [].

Q5: What future research directions are promising for 1H-pyrrole-3-carbaldehyde derivatives?

A: Further exploration of their use in synthesizing chiral bidentate phosphine ligands, as suggested by the successful conversion of the formyl group to a Schiff base and the reduction of the phosphoryl group to phosphine [], holds potential for asymmetric catalysis and other areas. Additionally, investigating their applications in material science, beyond their use in modifying electrodes, could reveal new functionalities and uses for these versatile compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime](/img/structure/B108308.png)